N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Butanamide Group: The final step involves the reaction of the acetylated thiazole with 4-(phenylthio)butanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the phenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with thiazole-containing substrates.
Antimicrobial Activity: Possible antimicrobial properties due to the thiazole ring.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Cancer Research: Investigated for its potential anti-cancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
Benzothiazole: A similar compound with a benzene ring fused to the thiazole ring.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
“N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” is unique due to the specific substitution pattern on the thiazole ring and the presence of the phenylthio and butanamide groups. These structural features may confer unique chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-15(12(2)19)22-16(17-11)18-14(20)9-6-10-21-13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBNFGNOBRBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCSC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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